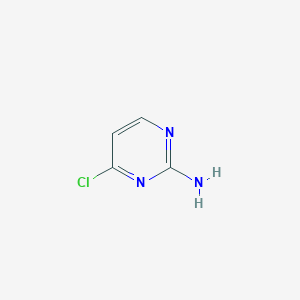

2-Amino-4-chloropyrimidine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25184. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGFGNCFYUNXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278978 | |

| Record name | 2-Amino-4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3993-78-0 | |

| Record name | 3993-78-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3993-78-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Heterocyclic Chemistry Research

The pyrimidine (B1678525) ring is a fundamental structural motif in numerous biologically active compounds, including nucleic acids. The presence of both an electron-donating amino group and an electron-withdrawing, yet displaceable, chloro group makes 2-Amino-4-chloropyrimidine a subject of significant interest. The high reactivity of the 4-chloro position allows for efficient derivatization through reactions like nucleophilic aromatic substitution (SNAr) and Suzuki coupling. nbinno.com This reactivity enables chemists to regioselectively introduce a wide variety of substituents, making it a valuable scaffold for building libraries of novel compounds. nbinno.commdpi.com

Synthetic Methodologies for 2 Amino 4 Chloropyrimidine and Its Derivatives

Established Synthetic Routes

Traditional methods for synthesizing 2-amino-4-chloropyrimidine often involve multi-step processes starting from common laboratory reagents.

Multi-Step Synthesis from Thiouracil

A more suitable and efficient strategy for the large-scale preparation of this compound begins with thiouracil. chemicalbook.com This multi-step synthesis offers better control and higher yields of the final product.

The key stages of this synthesis are:

Methylation: Thiouracil is first methylated using methyl iodide (CH₃I). This reaction proceeds quickly and results in the precipitation of 2-methylthio-3H-pyrimidine-4-one in quantitative yield. chemicalbook.com

Amination to Isocytosine (B10225): The resulting 2-methylthio-3H-pyrimidine-4-one is then converted to isocytosine. This is achieved by reacting it with ammonium (B1175870) acetate (B1210297) in a melted mixture at a high temperature of 160°C. chemicalbook.com

Chlorination: In the final step, isocytosine is treated with phosphorus oxychloride (POCl₃) at reflux for approximately three hours. Following work-up, this compound is isolated in a good yield. chemicalbook.com

This multi-step pathway, despite its complexity, is favored for its high efficiency and suitability for producing large quantities of the target compound. chemicalbook.com

Condensation with Cyanamide (B42294) Followed by Hydrolysis

Another synthetic approach involves the condensation of a pyrimidine (B1678525) precursor with cyanamide, followed by hydrolysis. While this method can be adapted for various pyrimidine derivatives, one reported application involves using this compound itself as the starting material to create a derivative. In this process, this compound is condensed with cyanamide in the presence of a base, such as sodium hydroxide. The intermediate is then hydrolyzed to yield the corresponding carboxamide derivative, This compound-5-carboxamide (B13665657). This method is noted for being simpler and adaptable for laboratory-scale synthesis of specific derivatives.

Advanced Synthetic Approaches

Modern synthetic chemistry offers more advanced and efficient methods, often focusing on the rapid generation of diverse derivatives from the this compound core structure.

Microwave-Assisted Synthesis of Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields. This technique has been successfully applied to the synthesis of a variety of this compound derivatives. nih.gov

The general procedure involves the nucleophilic substitution of the chlorine atom at the C4 position of the pyrimidine ring. In a typical reaction, this compound is mixed with a substituted amine in a solvent such as anhydrous propanol (B110389), with triethylamine (B128534) added as a base. nih.gov The reaction mixture is then subjected to microwave irradiation at temperatures ranging from 120–140 °C for a short duration, typically 15–30 minutes. nih.gov This rapid and efficient method allows for the creation of a library of derivatives by varying the substituted amine used in the reaction. nih.gov

Table 1: Examples of this compound Derivatives Synthesized via Microwave Irradiation nih.gov

| Starting Amine | Derivative Name | Reaction Time (min) | Temperature (°C) |

| N-methylpiperazine | 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | 15-30 | 120-140 |

| N-methylpiperidine | 4-(4-methylpiperidin-1-yl)pyrimidin-2-amine | 15-30 | 120-140 |

| N-(pyrimidin-2-yl)piperazine | 4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrimidin-2-amine | 15-30 | 120-140 |

| 1-(4-fluorophenyl)piperazine | 4-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidin-2-amine | 15-30 | 120-140 |

| 1-(4-bromophenyl)piperazine | 4-(4-(4-bromophenyl)piperazin-1-yl)pyrimidin-2-amine | 15-30 | 120-140 |

| 1-(4-chlorophenyl)piperazine | 4-(4-(4-chlorophenyl)piperazin-1-yl)pyrimidin-2-amine | 15-30 | 120-140 |

Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. This compound serves as a suitable substrate for palladium-catalyzed cyanation, a reaction that converts the chloro-group into a cyano-group, thus forming 2-amino-4-cyanopyrimidine. chemicalbook.comacs.orgnih.gov

This transformation is typically achieved using a palladium catalyst, such as one incorporating a dppf ligand, and a cyanide source like zinc(II) cyanide (Zn(CN)₂). uwindsor.ca The reaction involves the oxidative addition of the palladium catalyst to the carbon-chlorine bond, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the final product and regenerate the catalyst. nih.gov This method provides an effective route to introduce a cyano group onto the pyrimidine ring, a valuable functional group for further synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of pyrimidine rings, particularly for introducing various substituents onto the electron-deficient heterocyclic core. In the context of this compound and its derivatives, the chlorine atom serves as a leaving group, facilitating the introduction of a wide array of nucleophiles. The reactivity of the pyrimidine ring towards SNAr is enhanced by the presence of the nitrogen atoms, which decrease electron density and stabilize the anionic intermediates formed during the reaction. mdpi.com

Reactions with Amines, Alkoxides, and Thiols

The chlorine atom at the 4-position of this compound is susceptible to substitution by various nucleophiles, including amines, alkoxides, and thiols. These reactions are pivotal in synthesizing a diverse range of pyrimidine derivatives with potential applications in medicinal chemistry and materials science. vulcanchem.comvulcanchem.com

Reactions with Amines: The reaction of this compound with primary and secondary amines is a common method for synthesizing 4-amino-substituted pyrimidine derivatives. These reactions can be carried out under various conditions, including in the presence of a base like triethylamine or even under solvent-free conditions. mdpi.comscribd.com For instance, microwave-assisted synthesis has been employed for the reaction of this compound with different substituted amines in anhydrous propanol with triethylamine, yielding various derivatives. nih.gov The resulting 2,4-diaminopyrimidine (B92962) structures are of significant interest. The conversion of this compound to 2,4-diaminopyrimidine can be achieved by heating with ammonia (B1221849) in a hydroxylated solvent like methanol. google.com

Reactions with Alkoxides: Alkoxides readily displace the chlorine atom to form 4-alkoxy-2-aminopyrimidines. These reactions are often carried out in the corresponding alcohol as the solvent. The reactivity of alkoxides in SNAr reactions with chloropyrimidines can be influenced by the presence of other substituents on the pyrimidine ring. wuxiapptec.com

Reactions with Thiols: Thiolates, the conjugate bases of thiols, are also effective nucleophiles for the substitution of the chlorine atom in this compound, leading to the formation of 4-thioether-substituted pyrimidines. These reactions are typically performed in the presence of a base to deprotonate the thiol.

The following table summarizes the SNAr reactions of this compound with various nucleophiles:

| Nucleophile | Reagent Example | Product Type |

| Amines | Primary/Secondary Amines, Ammonia | 4-Amino-substituted pyrimidines |

| Alkoxides | Sodium Methoxide | 4-Alkoxy-substituted pyrimidines |

| Thiols | Sodium Thiophenoxide | 4-Thioether-substituted pyrimidines |

Regioselective Functionalization Strategies

Regioselectivity is a critical aspect when dealing with pyrimidines that have multiple potential reaction sites. In the case of di- or tri-substituted pyrimidines, controlling which substituent is replaced by the incoming nucleophile is essential for synthesizing the desired isomer.

For dichlorinated pyrimidines, such as 2-amino-4,6-dichloropyrimidine (B145751), the two chlorine atoms are chemically equivalent in a symmetrical molecule. However, the introduction of a substituent can alter the reactivity of the remaining chlorine atom. SNAr reactions on symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives generally proceed well with various amines under conventional conditions with stoichiometric control. mdpi.com

In cases of non-symmetrical dichloropyrimidines, like 2,4-dichloropyrimidine (B19661), SNAr reactions with amines typically occur selectively at the C-4 position. wuxiapptec.com However, the regioselectivity can be influenced by the nucleophile and reaction conditions. For example, with 2-MeSO2-4-chloropyrimidine, reactions with amines occur at C-4, while reactions with alkoxides selectively occur at C-2. wuxiapptec.com This dichotomy is attributed to the formation of a hydrogen bond between the alkoxide and the methyl hydrogen of the MeSO2 group, which directs the nucleophilic attack to the C-2 position. wuxiapptec.com

Strategies to control regioselectivity include:

Choice of Nucleophile: As seen with 2-MeSO2-4-chloropyrimidine, the nature of the nucleophile can dictate the site of substitution. wuxiapptec.com

Use of Catalysts: Lewis acids like zinc chloride (ZnCl2) can be used to improve regioselectivity in chlorination and subsequent substitution reactions. Palladium catalysts have been used for highly regioselective amination of 6-aryl-2,4-dichloropyrimidine at the C4-position with aliphatic secondary amines. acs.org

Reaction Conditions: Temperature, solvent, and the presence of a base can all influence the regiochemical outcome of the reaction.

Solvent-Free Synthesis

Solvent-free synthesis offers several advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. For the synthesis of 2-aminopyrimidine (B69317) derivatives, solvent-free conditions have proven to be effective.

One notable example is the reaction of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine under solvent-free conditions at temperatures ranging from 80–90 °C. mdpi.com This method has been used to produce a range of 2-aminopyrimidine derivatives in good to excellent yields. mdpi.com The reaction involves the direct fusion of the reactants without any solvent, providing an efficient and environmentally friendly alternative to traditional solvent-based syntheses. mdpi.com This approach demonstrates the feasibility of applying solvent-free conditions to the nucleophilic aromatic substitution on chloropyrimidine rings.

Industrial and Large-Scale Preparation Considerations

The industrial-scale synthesis of this compound and its derivatives requires careful consideration of factors such as cost, safety, yield, purity, and environmental impact. While direct amination of 2,4-dichloropyrimidine with ammonia can produce this compound, it often results in the formation of the regioisomer, 2-chloro-4-aminopyrimidine, with the desired product being the minor component. chemicalbook.com

A more suitable multi-step synthetic strategy for large-scale preparation has been developed. chemicalbook.com This can involve starting from readily available materials and proceeding through several key steps. For instance, a patented industrial method for a derivative, this compound-5-carboxamide, starts from diethyl malonate and acetic acid. The process involves nitrosation, reduction/formylation, cyclization, chlorination, and fractional hydrolysis. This route is noted for its high yield (up to 80-85%) and purity (up to 99%) and utilizes relatively mild conditions.

Key considerations for industrial production include:

Starting Materials: Use of readily available and inexpensive raw materials is crucial.

Reaction Conditions: Optimization of temperature, pressure, and catalysts is necessary to maximize yield and minimize side reactions. For example, temperature control is critical during chlorination steps to prevent unwanted byproducts.

Catalyst Selection: The use of catalysts like quaternary ammonium salts can enhance the efficiency of steps such as chlorination.

Safety: Handling hazardous reagents like phosphorus oxychloride (POCl3), often used in chlorination steps, requires stringent safety protocols. vulcanchem.com The use of continuous flow reactors can enhance safety and reproducibility in such hazardous reactions. vulcanchem.com

Work-up and Purification: Efficient and scalable purification methods are essential to obtain the final product with high purity. This may involve distillation, crystallization, and filtration. google.com

Synthesis of Specific Derivatives

This compound-5-carboxamide

The synthesis of this compound-5-carboxamide is of interest due to its role as a building block for more complex pyrimidine derivatives. Several synthetic routes have been reported.

A patented, industrially viable method involves a multi-step synthesis starting from diethyl malonate and acetic acid. The key stages are:

Nitrosation

Reduction/Formylation

Cyclization

Chlorination using an agent like phosphorus oxychloride.

Fractional Hydrolysis

This process is characterized by its high yield and purity.

An alternative laboratory-scale synthesis involves the condensation of a this compound precursor with cyanamide under basic conditions, followed by hydrolysis to form the carboxamide group. This method is simpler but may offer moderate to good yields depending on the optimization of reaction conditions such as base concentration and temperature.

Another approach involves the chlorination and amination of pyrimidine precursors. For example, reacting trichloropyrimidine derivatives with ammonia or amines in a polar solvent like ethanol (B145695) or water under controlled temperatures (50–100°C) can introduce the amino group at the 2-position.

The table below summarizes the key aspects of these synthetic methods.

| Method | Key Steps | Reaction Conditions | Yield (%) | Purity (%) | Notes |

| Multi-step Synthesis | Nitrosation, Reduction, Cyclization, Chlorination, Hydrolysis | 5–105 °C, use of zinc, phosphorus oxychloride, quaternary ammonium salt catalyst | 74–85 | Up to 99 | Industrially scalable, high purity, complex but efficient. |

| Condensation with Cyanamide | Condensation, Hydrolysis | Controlled temperature, base catalysis | Moderate to good | Not specified | Simpler, suitable for lab-scale synthesis. |

| Nucleophilic Substitution on Trichloropyrimidine | Amination via nucleophilic substitution | 50–100°C in polar solvents | Not specified | Not specified | Adaptable for derivatives. |

This compound-5-carbaldehyde

The introduction of a formyl (carbaldehyde) group at the C-5 position of the pyrimidine ring is commonly achieved through the Vilsmeier-Haack reaction. researchgate.netresearchgate.net This reaction is a versatile method for formylating activated aromatic and heteroaromatic compounds. ijpcbs.com The Vilsmeier-Haack reagent, typically generated in situ from a mixture of phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), serves as the formylating agent. researchgate.netijpcbs.com

In the context of pyrimidine synthesis, the Vilsmeier-Haack reaction is particularly effective for converting 4,6-dihydroxypyrimidines into 4,6-dichloropyrimidines with a concurrent formylation at the 5-position. researchgate.netmdpi.comresearchgate.net For instance, 2-amino-4,6-dihydroxypyrimidine (B16511) can be treated with the Vilsmeier-Haack reagent to yield 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952). researchgate.netmdpi.com This process involves the replacement of the hydroxyl groups with chlorine atoms and the addition of the aldehyde group. researchgate.net The resulting 2-amino-4,6-dichloropyrimidine-5-carbaldehyde is a key intermediate for further functionalization. mdpi.comresearchgate.netresearchgate.net While this provides the dichloro derivative, subsequent regioselective dechlorination can be a strategy to obtain mono-chloro pyrimidines. researchgate.netmdpi.com

The general protocol involves the reaction of a suitable pyrimidine precursor with the Vilsmeier-Haack reagent, followed by hydrolysis of the intermediate iminium salt to yield the final aldehyde. ijpcbs.com The reactivity of the pyrimidine ring and the specific reaction conditions are crucial for achieving high yields. researchgate.net

Table 1: Vilsmeier-Haack Formylation of a Pyrimidine Precursor

| Reactant | Reagent | Product | Reference |

| 2-Amino-4,6-dihydroxypyrimidine | Vilsmeier-Haack Reagent (POCl₃/DMF) | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | mdpi.com, researchgate.net |

Schiff Bases of this compound Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. impactfactor.org Derivatives of this compound are valuable precursors for creating a diverse range of Schiff bases.

A common synthetic approach involves reacting a 2-aminopyrimidine derivative, which contains a primary amino group, with various aromatic or heterocyclic aldehydes. rsc.orgresearchgate.net The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. rsc.org In some cases, a catalytic amount of acid (e.g., glacial acetic acid) is added to facilitate the condensation. impactfactor.org

For example, Schiff bases have been prepared by the condensation of 2,6-dichloropyrimidin-4-amine with different aromatic aldehydes in refluxing ethanol. rsc.org Similarly, the aldehyde group on a pyrimidine ring can be reacted with an amine. The Claisen-Schmidt condensation, a related reaction, can be used to form chalcone (B49325) analogs by reacting 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with compounds like acetophenone (B1666503) in the presence of a base such as sodium hydroxide. mdpi.comresearchgate.net

Another synthetic strategy involves a multi-step process where 2-amino-4-hydroxy-6-methyl pyrimidine is first reacted with 4-amino acetophenone to form an initial Schiff base. impactfactor.org This intermediate, which still possesses a free amino group, can then be reacted with a variety of substituted benzaldehydes to yield more complex Schiff base derivatives. impactfactor.org The synthesis of 2-aminopyrimidine derivatives can also be achieved by reacting 2-amino-4,6-dichloropyrimidine with various amines under solvent-free conditions, which can then be used for further reactions. mdpi.com

The resulting Schiff bases are often crystalline solids and can be purified by recrystallization from solvents like ethanol. impactfactor.org Their structures are confirmed using various spectroscopic methods. researchgate.net

Table 2: Synthesis of Schiff Bases from Pyrimidine Derivatives

| Pyrimidine Reactant | Carbonyl Reactant | Product Type | Reference |

| 2,6-Dichloropyrimidin-4-amine | Aromatic Aldehydes | Pyrimidyl Schiff Base | rsc.org |

| 2-Amino-4-hydroxy-6-methyl pyrimidine | 4-Amino acetophenone | Pyrimidyl Schiff Base | impactfactor.org |

| (E)-2-((1-(4-aminophenyl)ethylidene)amino)-6-methylpyrimidin-4-ol | Substituted Benzaldehydes | Complex Pyrimidyl Schiff Base | impactfactor.org |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Acetophenone | Pyrimidine-based Chalcone Analog | mdpi.com, researchgate.net |

Substitution Reactions at the Chlorine Atom

The chlorine atom at the C-4 position of the pyrimidine ring is the most reactive site for substitution, primarily due to the electron-withdrawing nature of the pyrimidine nucleus.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic aromatic substitution (SNAr) reactions. mdpi.com The chlorine atom at the 4-position can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiols, leading to a diverse range of substituted pyrimidine derivatives. This high reactivity at the 4-chloro position is a key feature for its use as a chemical intermediate. nbinno.com

The reactions are often carried out under mild conditions. For instance, reactions with various amines can be achieved by heating in the presence of a base like triethylamine, sometimes even in solvent-free conditions. mdpi.com Microwave-assisted synthesis has also been employed to accelerate these reactions, typically performed in an alcohol solvent with a base at elevated temperatures (120–140 °C) for short durations (15–30 minutes). nih.gov The reaction of 2-amino-4,6-dichloropyrimidine with amines has been shown to proceed under mild, catalyst-free, and solvent-free conditions, highlighting the inherent reactivity of the chloropyrimidine system. mdpi.com

In studies on the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, it was observed that SNAr reactions with amines in ethanol could lead to both amination and solvolysis (substitution by the solvent) products, influenced by the concentration of alkoxide ions. mdpi.comresearchgate.net

Interactive Data Table: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagents & Conditions | Product | Reference |

| Various amines | Triethylamine, EtOH, reflux, 3 h | 4-amino substituted pyrimidines | mdpi.com |

| Substituted amines | Anhydrous propanol, triethylamine, microwave, 120-140°C, 15-30 min | 4-(substituted-amino)pyrimidin-2-amine derivatives | nih.gov |

| 4-methylpiperazine | Anhydrous propanol, triethylamine, microwave, 120-140°C | 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | nih.gov |

| 4-fluorophenyl)piperazine | Anhydrous propanol, triethylamine, microwave, 120-140°C | 4-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidin-2-amine | nih.gov |

| Alkoxides/Thiols | General nucleophilic substitution conditions | 4-alkoxy/4-thio substituted pyrimidines |

Reductive Dehalogenation

The chlorine atom of this compound can be selectively removed through reductive dehalogenation. This process converts the chloropyrimidine into 2-aminopyrimidine.

Several methods have been investigated for this transformation:

Zinc Dust: Treatment with finely divided metallic zinc in an alkaline aqueous dispersion has been reported to reduce this compound. oregonstate.edu The effectiveness of this method can be poor, but making the solution alkaline with ammonia and adding catalytic amounts of metal salts (like Cu, Bi, Ni, etc.) can improve the reaction. researchgate.net Another approach involves using zinc dust with ammonium chloride in water. google.com

Catalytic Hydrogenation: Catalytic reduction is a common method for dehalogenating chloropyrimidines. oregonstate.edu Palladium-based catalysts are frequently used for this purpose. oregonstate.edu

Electrolytic Reduction: In an ammoniacal medium, this compound exhibits two polarographic waves. chemicalbook.com Macroscale electrolysis at either lead or mercury cathodes has shown that the first wave corresponds to the reductive dehalogenation of the compound. chemicalbook.com

Reactions Involving the Amino Group

The exocyclic amino group at the C-2 position can also participate in reactions, although it is generally less reactive than the C-4 chlorine. It undergoes typical amine reactions. nist.gov For example, 2-aminopyrimidines can react with formaldehyde (B43269) at room temperature to yield methylol derivatives or methylenebis(aminopyrimidines). nist.gov The amino group is also noted for its ability to interact with proteins, a property leveraged in medicinal chemistry. biosynth.com In some complex reactions, such as lithiation with strong bases like LDA, the amino group can be deprotonated, leading to dilithiated intermediates that may undergo further transformations like ring opening. researchgate.net

Functionalization Strategies

This compound serves as a versatile scaffold for the synthesis of more complex molecules through various functionalization strategies. mdpi.com Beyond the fundamental substitution reactions, more advanced methods are employed:

Cross-Coupling Reactions: The compound is compatible with palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds and the synthesis of complex aryl-heteroaryl structures. nbinno.com Electrochemical cross-coupling with aryl halides has also been demonstrated as a viable method. nih.gov

Directed Lithiation: In related pyrimidine systems, directed ortho-lithiation using strong bases like lithium tetramethylpiperidine (B8510282) (LiTMP) or lithium diisopropylamide (LDA) allows for regioselective functionalization at specific positions on the pyrimidine ring, which can then be trapped with various electrophiles. researchgate.netmdpi.com This strategy enables the introduction of substituents at positions that are not accessible through other means.

Mechanistic Investigations

Mechanistic investigations into the reactivity of this compound and related compounds primarily focus on understanding the pathways of nucleophilic aromatic substitution (SNAr), the influence of the pyrimidine core's electronic structure, and the role of substituents in directing reaction outcomes. These studies often combine experimental kinetic data with advanced computational modeling to provide a detailed picture of the reaction dynamics.

Nucleophilic Aromatic Substitution (SNAr) Mechanism The predominant reaction mechanism for this compound involves nucleophilic aromatic substitution (SNAr). Halogenated pyrimidines are adept at incorporating nucleophiles regioselectively through this pathway. mdpi.com The mechanism is generally accepted to proceed via a two-step addition-elimination process. In the first step, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. researchgate.net In the second, rate-determining step, the chloride leaving group is expelled, restoring the aromaticity of the pyrimidine ring. researchgate.net Robust evidence for this mechanism includes the spectroscopic characterization of the reaction intermediates. researchgate.net

Studies on the related compound 2-amino-4,6-dichloropyrimidine-5-carbaldehyde show that reactions with various amines under mild conditions, such as in refluxing ethanol with triethylamine (TEA) as a base, proceed readily to yield mono-substituted products. mdpi.com This highlights the susceptibility of the chloro-substituted positions to nucleophilic attack. Unexpected products resulting from solvolysis (reaction with the solvent) can also occur, particularly when there is a high concentration of alkoxide ions in the medium, further confirming the reactivity of the pyrimidine ring towards nucleophiles. researchgate.net

Computational and Kinetic Studies Modern mechanistic studies heavily rely on computational chemistry to elucidate reaction pathways, transition states, and the electronic factors governing reactivity. Density Functional Theory (DFT) is a common tool used for these investigations. researchgate.net

For instance, computational studies on substituted pyrimidines are used to calculate molecular electrostatic potential (MEP) surfaces. bohrium.com These maps visualize the electron density distribution across the molecule, identifying electrophilic sites prone to nucleophilic attack. For related chloro-substituted nitrogen heterocycles, the most negative electrostatic potential is often located on the ring nitrogen atoms, which can influence how the substrate orients itself when approaching a catalyst surface or another reactant. scispace.com

Kinetic studies provide quantitative data on reaction rates and the influence of reactant concentrations. In the photocatalytic degradation of the related compound 2-amino-5-chloropyridine (B124133), the Langmuir-Hinshelwood kinetic model was successfully applied to describe the relationship between the initial substrate concentration and the degradation rate. scispace.com Such models are crucial for understanding the kinetics of heterogeneously catalyzed reactions. Kinetic studies of enzyme inhibition by pyrimidine derivatives have also been used to determine the type of inhibition (e.g., mixed-type) and calculate inhibition constants (Ki), providing insight into the molecule's interaction with biological targets. joseroda.com

Research has also explored the use of microwave assistance to accelerate SNAr reactions. These methods can significantly reduce reaction times compared to conventional heating. nih.gov The table below summarizes conditions used in the synthesis of this compound derivatives.

| Starting Material | Nucleophile | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines (aliphatic, aromatic, etc.) | Ethanol (solvent), Triethylamine (base), Reflux | Mono-substituted SNAr amination products | mdpi.com |

| This compound | Substituted amines | Anhydrous propanol (solvent), Triethylamine (base), Microwave (120–140 °C, 15–30 min) | Substituted 4-aminopyrimidine (B60600) derivatives | nih.gov |

| 2-amino-4,6-dichloropyrimidine | Various amines | Solvent-free, Catalyst-free, Heating | Substituted 2,4-diaminopyrimidine derivatives | mdpi.com |

Detailed Research Findings from Computational Studies Computational methods provide deep insights that are often inaccessible through experimental means alone. DFT and other quantum chemical calculations are employed to analyze various molecular properties that dictate chemical reactivity.

| Computational Method | Investigated Property | Key Finding | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular Geometry & Reactivity | DFT calculations can predict electrophilic sites on the pyrimidine ring, identifying the carbon atoms most susceptible to nucleophilic attack. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Noncovalent Interactions & Reactivity | MEP surfaces help rationalize intermolecular interactions, such as hydrogen bonding and π-stacking, which can stabilize reaction intermediates and transition states. They also highlight the electron-rich and electron-poor regions of the molecule. | bohrium.com |

| Molecular Docking | Ligand-Protein Binding | In-silico docking studies are used to predict the binding modes of pyrimidine derivatives within the active sites of proteins, helping to understand their biological activity on a mechanistic level. | nih.gov |

| Kinetic Modeling (e.g., Langmuir-Hinshelwood) | Reaction Kinetics | Kinetic models can describe the rate of reaction as a function of reactant concentrations, providing a mathematical framework for the reaction mechanism, particularly in photocatalysis. | scispace.com |

Overview of Research Trajectories

Current research involving 2-Amino-4-chloropyrimidine continues to expand. The primary trajectory remains its use as a versatile scaffold in medicinal chemistry to develop novel therapeutic agents. nih.gov Scientists are exploring its use in creating inhibitors for various enzymes and cellular targets. biosynth.com Recent studies have focused on microwave-assisted synthesis to create libraries of derivatives more efficiently for screening against cancer cell lines and other biological targets. nih.govresearchgate.net The development of new synthetic methodologies, such as improved cross-coupling and nucleophilic substitution protocols, continues to enhance the compound's utility, allowing for the creation of increasingly complex and diverse molecular architectures. mdpi.comacs.org

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Amino-4-chloropyrimidine, 1D (¹H, ¹³C) and 2D NMR experiments are routinely employed for comprehensive characterization.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the spectrum is expected to show distinct signals for the two aromatic protons on the pyrimidine (B1678525) ring and the protons of the amino group.

The two pyrimidine ring protons, H-5 and H-6, are adjacent and couple with each other, typically appearing as a pair of doublets in what is known as an AB quartet system. The H-6 proton is generally shifted further downfield due to the influence of the adjacent nitrogen atom in the ring. The protons of the amino (-NH₂) group often appear as a single, broad singlet due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom. The exact chemical shift of the -NH₂ protons can vary depending on the solvent, concentration, and temperature.

Detailed ¹H NMR data for derivatives of this compound support these expected patterns. For instance, in studies of related 2-aminopyrimidine (B69317) structures, the pyrimidine protons are observed as an AB quartet with coupling constants around 5.6 Hz. nih.gov The amino group protons are typically recorded as a broad singlet. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 6.0 - 6.2 | d (doublet) | ~5-6 |

| H-6 | 7.7 - 7.9 | d (doublet) | ~5-6 |

| -NH₂ | 5.9 - 6.8 | br s (broad singlet) | N/A |

Note: Predicted values are based on analyses of closely related structures. Actual values may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to identify the carbon skeleton of a molecule. A standard ¹³C NMR spectrum of this compound would show four distinct signals, one for each unique carbon atom in the pyrimidine ring.

The chemical shifts of the carbons are heavily influenced by the electronegativity of the atoms they are bonded to. The carbons directly attached to nitrogen and chlorine atoms (C-2, C-4, C-6) are significantly deshielded and appear at high chemical shifts (downfield), typically in the range of 155-165 ppm. In contrast, the C-5 carbon, which is bonded only to carbon and hydrogen, is more shielded and appears at a much lower chemical shift (upfield), generally around 93-95 ppm. nih.govmdpi.com Analysis of derivatives confirms these assignments, with C-2, C-4, and C-6 consistently appearing downfield, while C-5 remains significantly upfield. nih.govmdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~163 |

| C-4 | ~163 |

| C-5 | ~94 |

| C-6 | ~157 |

Note: Predicted values are based on analyses of closely related structures. Actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful methods used to establish definitive structural connectivity that may be ambiguous from 1D spectra alone. researchgate.netscience.gov These experiments are crucial for the unequivocal assignment of all proton and carbon signals, especially in complex derivatives. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would display a cross-peak connecting the signals of H-5 and H-6, confirming their adjacent relationship on the pyrimidine ring. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It is used to definitively assign the signals for C-5 and C-6 by showing a correlation cross-peak between the H-5 signal and the C-5 signal, and another between H-6 and C-6. nih.govcsic.es

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) couplings between protons and carbons. It is essential for assigning the quaternary (non-protonated) carbons, C-2 and C-4. For example, the H-6 proton would show correlations to C-2, C-4, and C-5, while the H-5 proton would show correlations to C-4 and C-6. nih.govcsic.es The amino protons could also show correlations to C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum could show a correlation between the amino protons and the adjacent H-6 proton, providing further confirmation of the structure. researchgate.netcsic.es

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information based on fragmentation patterns. mdpi.comresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique that typically produces minimal fragmentation. It is ideal for accurately determining the molecular weight of a compound. In positive ion mode, this compound (C₄H₄ClN₃, molecular weight ≈ 129.55 g/mol ) is expected to be detected as its protonated form, [M+H]⁺. mdpi.com

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the ESI-MS spectrum will show two peaks for the protonated molecule: one for [C₄H₅³⁵ClN₃]⁺ and a smaller peak at two mass units higher for [C₄H₅³⁷ClN₃]⁺, with an intensity ratio of about 3:1.

Table 3: Predicted ESI-MS Ions for this compound

| Ion | Predicted m/z | Relative Intensity |

|---|---|---|

| [M+H]⁺ (with ³⁵Cl) | 130.0 | ~100% |

Electron ionization (EI) is a high-energy ("hard") ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information.

For this compound, the EI mass spectrum would show a molecular ion peak (M⁺) with the characteristic 3:1 isotopic pattern for chlorine at m/z 129 and 131. nih.gov A common and significant fragmentation pathway for chloro-aromatic compounds is the loss of a chlorine radical (•Cl). This would result in a major fragment ion at m/z 94 ([M-Cl]⁺), which corresponds to the 2-aminopyrimidine radical cation. nih.gov This fragment is often the base peak (the most intense peak) in the spectrum. nih.gov Further fragmentation can occur through the loss of neutral molecules like hydrogen cyanide (HCN) from the pyrimidine ring, a typical fragmentation pathway for pyrimidines. epj.org

High-Resolution Mass Spectrometry (HREI-MS) can determine the mass of these ions with very high precision, which allows for the calculation of the exact elemental composition of the parent molecule and its fragments, confirming their identities. mdpi.comresearchgate.net

Table 4: Predicted Major EI-MS Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |

|---|---|---|

| 129 | Molecular Ion [M]⁺ | [C₄H₄ClN₃]⁺ |

| 94 | [M-Cl]⁺ | [C₄H₅N₃]⁺ |

GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. In GC-MS analysis, the compound is first separated from a mixture based on its boiling point and interaction with a stationary phase in a gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint.

For this compound, GC-MS data is available in the NIST Mass Spectrometry Data Center. nih.gov The mass spectrum is characterized by a top peak at a mass-to-charge ratio (m/z) of 94, a second highest peak at m/z 129 (which corresponds to the molecular ion), and a third highest peak at m/z 67. nih.gov This technique has also been utilized in the analysis of reaction mixtures involving derivatives of this compound, demonstrating its utility in monitoring chemical transformations. rsc.org In a study on the synthesis of 2-amino-5-chloropyrimidine (B1294315) derivatives, GC-MS analysis was crucial in determining a yield of approximately 72% and identifying minor impurities.

Table 1: Key GC-MS Data for this compound

| Parameter | Value |

| NIST Number | 70446 |

| Total Peaks | 50 |

| Top Peak (m/z) | 94 |

| 2nd Highest Peak (m/z) | 129 |

| 3rd Highest Peak (m/z) | 67 |

Data sourced from PubChem. nih.gov

LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is another vital technique for the analysis of this compound, particularly for non-volatile or thermally labile derivatives. In a study involving the biotransformation of various substrates by a non-heme diiron monooxygenase, HPLC-MS was employed to analyze the conversion of this compound. rsc.org This indicates the successful application of LC-MS in monitoring enzymatic reactions involving this compound. Furthermore, mass spectral data for derivatives of 2-amino-4-chloropyridine (B16104) have been obtained using an LC/MSD Trap XCT system, highlighting the versatility of this method in characterizing related compounds. researchgate.netresearchgate.net While specific LC-MS data for the parent compound is mentioned as being available, detailed numerical values are not always provided in the public domain. bldpharm.combloomtechz.com

UPLC

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, speed, and sensitivity compared to traditional HPLC. While specific UPLC methods for this compound are documented as being available, detailed experimental parameters and results are often proprietary. bldpharm.com However, the application of UPLC in the analysis of related heterocyclic compounds is well-established, suggesting its suitability for the high-throughput analysis and quality control of this compound and its derivatives. sigmaaldrich.comavantorsciences.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers, corresponding to the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy provides a high-resolution spectrum and is a standard method for the characterization of this compound. Studies on related aminopyridine and aminopyrimidine derivatives have utilized FT-IR to identify characteristic vibrational modes. For instance, in a study of 2-amino-5-chloropyridine (B124133), FT-IR spectra were recorded to analyze its fundamental vibrational modes. core.ac.uk Similarly, research on new 2-amino-4-chloropyridine derivatives involved the use of a Jasco FT-IR 4100 spectrophotometer to record spectra using KBr discs. researchgate.netresearchgate.net FT-IR analysis of cobalt(II) complexes with 2-amino-5-chloropyridine has also been reported, demonstrating its use in coordination chemistry. tandfonline.com

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a convenient alternative to traditional transmission FT-IR, as it requires minimal sample preparation. The ATR-IR spectrum of this compound has been recorded and is available in spectral databases. nih.gov In a study on the synthesis of 2-amino-4-chloro-pyrimidine derivatives, IR spectra were acquired using a Perkin Elmer instrument with an ATR accessory. nih.govresearchgate.net For a derivative, 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine, characteristic ATR-IR peaks were observed at 3318 cm⁻¹ (–NH₂), 3155 cm⁻¹ (–CH aromatic), 2868 cm⁻¹ (–CH aliphatic), 1651 cm⁻¹ (–C=N aromatic), and 1582 cm⁻¹ (–C=C aromatic). nih.govresearchgate.net Another derivative, 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine, showed peaks at 3480 cm⁻¹ (–NH₂), 3264 cm⁻¹ (–CH aromatic), 3112 cm⁻¹ (–CH aromatic), 1624 cm⁻¹ (–C=N aromatic), 1585 cm⁻¹ (–C=C aromatic), and 1546 cm⁻¹ (–C=C aromatic). nih.gov

Table 2: Characteristic ATR-IR Peaks for this compound Derivatives

| Derivative | Wavenumber (cm⁻¹) | Assignment |

| 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | 3318 | –NH₂ |

| 3155 | –CH aromatic | |

| 2868 | –CH aliphatic | |

| 1651 | –C=N aromatic | |

| 1582 | –C=C aromatic | |

| 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine | 3480 | –NH₂ |

| 3264 | –CH aromatic | |

| 3112 | –CH aromatic | |

| 1624 | –C=N aromatic | |

| 1585 | –C=C aromatic | |

| 1546 | –C=C aromatic |

Data sourced from Nawaz et al. (2022). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. A study on 2-amino-4-chloro-6-methylpyrimidine (B145687) included an analysis of its UV spectrum. sigmaaldrich.com In the case of 2-amino-5-chloropyridine tetrachloromercurate, the UV-Vis absorption spectrum was recorded in the 200 to 800 nm wavelength range, showing a cut-off wavelength at 348 nm. researchgate.net From this, the optical energy band gap was calculated to be 3.566 eV. researchgate.net For cobalt(II) complexes with 2-amino-5-chloropyridine, the UV-Vis spectra exhibited five absorption bands, which were attributed to d–d transitions of cobalt, ligand-to-metal charge transfer, and π → π* or n → π* transitions of the ligand. tandfonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for verifying the purity of this compound and for monitoring the progress of reactions in which it is a reactant. Research indicates a purity of at least 97.0% is often achieved and verified by HPLC. ruifuchemical.com While specific, detailed HPLC methods for the parent compound this compound are not extensively detailed in the provided results, methods for related pyrimidine derivatives offer insight into typical analytical conditions.

For instance, the analysis of related aminopyrimidine compounds often employs reverse-phase columns. One such method for analyzing impurities in pemetrexed (B1662193) acid, which includes pyrimidine-based structures, utilizes an Acclaim RSLC 120 C18 column (2.0 x 100mm, 2.2 µm). google.com The mobile phase in these analyses is typically a gradient mixture of an aqueous buffer (like 0.1% acetic acid) and an organic solvent such as acetonitrile. google.com Detection is commonly performed using UV spectrophotometry. sielc.com

In a study involving derivatives of 2-amino-4-chloro-pyrimidine, reaction progress was monitored by Thin Layer Chromatography (TLC), and the final products were purified by recrystallization, with their structures confirmed through various spectroscopic methods. nih.gov Another method for a related compound, 4-Amino-2-chloropyridine, used a Primesep 100 mixed-mode column with a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 200 nm. sielc.com

The table below summarizes typical conditions that could be adapted for the HPLC analysis of this compound, based on methods for similar compounds.

Interactive Data Table: Illustrative HPLC Parameters for Aminochloropyrimidine Analysis

| Parameter | Condition 1 (based on Pemetrexed Impurity Analysis) google.com | Condition 2 (based on 4-Amino-2-chloropyridine Analysis) sielc.com |

| Column | Acclaim RSLC 120 C18 (2.0 x 100mm, 2.2 µm) | Primesep 100 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | 0.1% Acetic Acid in Water / Acetonitrile (Gradient) | Water / Acetonitrile / Sulfuric Acid (Isocratic) |

| Flow Rate | 0.2 mL/min | 1.0 mL/min |

| Detection | LC-MS | UV at 200 nm |

| Column Temp. | 20-50 °C | Not Specified |

Elemental Analysis

Elemental analysis provides fundamental data on the elemental composition of a compound, serving as a crucial check for its empirical formula. For this compound (C₄H₄ClN₃), the theoretical elemental composition is a benchmark against which experimental results are compared.

The calculated elemental percentages are:

Carbon (C): 37.08%

Hydrogen (H): 3.11%

Chlorine (Cl): 27.36%

Nitrogen (N): 32.43%

In synthetic chemistry research, the experimental values obtained from elemental analysis for newly synthesized derivatives of this compound are expected to be in close agreement with the calculated values, typically within a ±0.4% margin. mdpi.com For example, in the synthesis of various derivatives, the found percentages of Carbon, Hydrogen, and Nitrogen consistently match the calculated values, confirming the successful synthesis of the target molecules. nih.govmdpi.com

Interactive Data Table: Theoretical vs. Experimental Elemental Analysis for a this compound Derivative

This table shows an example for a synthesized derivative, 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine, to illustrate the comparison process. nih.gov

| Element | Calculated (%) for C₉H₁₅N₅ | Found (%) nih.gov |

| Carbon (C) | 55.89 | 55.08 |

| Hydrogen (H) | 7.76 | 7.78 |

| Nitrogen (N) | 36.20 | 34.70 |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal, providing unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of the parent this compound is noted in early literature, detailed modern crystallographic data is more readily available for its derivatives and co-crystals. nih.gov These studies reveal important structural motifs, such as the formation of hydrogen-bonded dimers and supramolecular networks.

For instance, in co-crystals formed between 2-amino-4-chloropyridine (a related isomer) and chlorobenzoic acids, proton transfer from the acid to the pyrimidine nitrogen can occur, forming a molecular salt. mdpi.com These structures are stabilized by robust N—H···O and N—H···N hydrogen bonds, which create specific ring patterns, often denoted as R²₂(8) loops in graph-set notation. mdpi.comresearchgate.netiucr.org These interactions are fundamental to the packing of the molecules in the solid state. iucr.org

A study on methyl 4-amino-2-chloropyrimidine-5-carboxylate, a derivative, revealed that all non-hydrogen atoms are nearly coplanar and that the crystal structure is stabilized by intermolecular N—H···N hydrogen bonds, forming supramolecular chains. iucr.org Similarly, the crystal structure of 2,6-Diamino-4-chloropyrimidine in a co-crystal with succinic acid shows extensive hydrogen bonding, linking the molecules into corrugated sheets. researchgate.netiucr.org

The data obtained from X-ray crystallography, such as unit cell dimensions and space group, provides a unique fingerprint for the crystalline solid.

Interactive Data Table: Example Crystallographic Data for a Related Co-crystal (2,6-Diamino-4-chloropyrimidine–succinic acid (2/1)) researchgate.netiucr.org

| Parameter | Value researchgate.netiucr.org |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2096 (14) |

| b (Å) | 4.9765 (5) |

| c (Å) | 13.5673 (14) |

| β (°) ** | 98.603 (2) |

| Volume (ų) ** | 881.85 (16) |

| Z (molecules/unit cell) | 2 |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT studies on derivatives of 2-amino-4-chloropyrimidine, such as this compound-5-carbaldehyde, have been performed to elucidate key electronic properties that govern molecular reactivity and stability. nih.gov Calculations, often using the B3LYP/6-311++G(d,p) level of theory, provide a detailed understanding of the molecule's electronic landscape. nih.gov

| Property | Value |

|---|---|

| HOMO Energy | -6.3 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.8 eV |

| Dipole Moment | 4.2 Debye |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein or enzyme.

Molecular docking studies on derivatives of this compound have successfully identified key protein-ligand interactions that are crucial for their biological activity. nih.govnih.gov In studies targeting the SARS-CoV-2 main protease (Mpro), these derivatives have been shown to fit within the enzyme's active site, forming a network of stabilizing interactions with key amino acid residues. nih.gov For instance, the most potent derivatives form multiple hydrogen bonds with residues such as Phe140 and Asn142. nih.gov Beyond hydrogen bonding, the binding is further stabilized by numerous hydrophobic interactions with residues including His41, Met49, Tyr54, Leu141, His163, His164, Met165, Glu166, and His172. nih.gov Specialized interactions like pi-sulfur bonds with Met165 and Pi-Pi stacking with His42 have also been observed, contributing to the high binding affinity. nih.gov

By visualizing the binding of this compound derivatives within an enzyme's active site, molecular docking provides a static model of the inhibition mechanism. nih.govmdpi.com The main protease of SARS-CoV-2 is a critical enzyme for viral replication, as it cleaves viral polyproteins into functional non-structural proteins. mdpi.comnih.govamazonaws.com Docking studies demonstrate that these pyrimidine (B1678525) derivatives act as inhibitors by physically occupying the active site of the protease. nih.govnih.gov This occupation prevents the natural substrate from binding, thereby blocking the enzymatic cleavage process and halting viral replication. nih.govmdpi.com The strength of this inhibition is quantified by parameters such as binding energy and the inhibition constant (Ki), which can be calculated from docking scores. nih.govnih.gov

The 3C-Like proteinase (3CLpro), or main protease (Mpro), of SARS-CoV-2 is a primary target for antiviral drug development due to its essential role in the viral life cycle. nih.govnih.gov A series of novel this compound derivatives were evaluated in silico for their potential to inhibit this enzyme (PDB ID: 6LU7). nih.govnih.gov The studies revealed that several of these derivatives exhibited superior or equivalent binding affinity compared to the reference drug Remdesivir. nih.gov One particular derivative emerged as a top candidate with a high binding energy score of -8.12 kcal/mol and a low inhibition constant of 1.11 µM, indicating potent inhibitory potential. nih.govnih.gov This strong binding was attributed to the formation of three hydrogen bonds and extensive hydrophobic interactions within the Mpro active site. nih.gov

| Derivative | Binding Energy (kcal/mol) | Inhibition Constant (µM) |

|---|---|---|

| Derivative 3 | -6.61 | - |

| Derivative 4 | -7.03 | - |

| Derivative 5 | -7.06 | - |

| Derivative 6 | -8.12 | 1.11 |

| Derivative 7 | - | - |

| Remdesivir (Control) | -6.41 | 19.91 |

Molecular Dynamics (MD) Simulations

While molecular docking provides a valuable static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. These simulations are used to assess the stability of the docked conformation and to understand the flexibility of the ligand and protein. In studies of 2,4-diaminopyrimidine (B92962) derivatives as inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR), MD simulations were performed to validate the docking results. mdpi.com For promising compounds, simulations run for periods such as 100 ns confirmed that the ligand remained stably bound within the enzyme's active site throughout the simulation, reinforcing the binding pose predicted by the docking study. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis of a series of structurally related compounds to investigate how specific chemical modifications affect their biological activity. acs.orgmdpi.com For the 2-aminopyrimidine (B69317) scaffold, SAR studies have been crucial in optimizing inhibitory potency against various targets. mdpi.com In one such study, twenty-seven derivatives of 2-amino-4,6-dichloropyrimidine (B145751) were synthesized and evaluated as β-glucuronidase inhibitors. mdpi.com This systematic modification of the core structure led to the identification of a derivative that showed significantly superior activity (IC50 = 2.8 ± 0.10 µM) compared to the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). mdpi.com Such studies, which explore the impact of different substituents on the pyrimidine ring, are essential for identifying the key chemical features required for potent and selective biological activity. acs.orgmdpi.com

ADME and Toxicity Predictions

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles is a critical step in evaluating the druglike potential of a compound. Computational studies on a series of derivatives synthesized from this compound have been conducted using online tools such as SwissADME and pkCSM to assess these properties. Current time information in Edmonton, CA.rsc.org

In silico analysis of derivatives of this compound indicates favorable absorption properties. One study found that all seven derivatives tested showed high predicted gastrointestinal (GI) absorption. Current time information in Edmonton, CA.rsc.org The bioavailability score for these derivatives was consistently calculated to be 0.55. Current time information in Edmonton, CA.rsc.org

Table 1: Predicted ADME Properties of this compound Derivatives

| Property | Prediction | Source |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Current time information in Edmonton, CA.rsc.org |

The ability of a compound to cross the blood-brain barrier (BBB) is a key consideration for drugs targeting the central nervous system. Computational predictions for derivatives of this compound have shown varied results. In a specific series of synthesized compounds, all but two derivatives were predicted to be permeable to the BBB, suggesting that modifications to the core structure can modulate this property. Current time information in Edmonton, CA.rsc.org

Table 2: Predicted Permeability of this compound Derivatives

| Property | Prediction | Source |

|---|

Note: Data is based on a study where 5 out of 7 tested derivatives were predicted to show BBB permeability.

Skin permeability is another important factor, particularly for topical applications or in assessing potential toxicity from dermal exposure. The skin permeability coefficient (Kp) is used to quantify this property, with more negative log Kp values indicating lower permeability. For a series of this compound derivatives, most compounds showed negative log Kp values, suggesting they are less permeable through the skin. Current time information in Edmonton, CA.rsc.org

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. In silico predictions of Ames toxicity for derivatives of this compound have been performed to screen for potential genotoxicity. A computational study utilizing the pkCSM server predicted an absence of Ames toxicity for certain derivatives. Current time information in Edmonton, CA.rsc.org Furthermore, the analysis indicated that none of the tested derivatives possessed skin sensitization properties. Current time information in Edmonton, CA.rsc.org

Table 3: Predicted Toxicity Profile of this compound Derivatives

| Toxicity Endpoint | Prediction | Source |

|---|---|---|

| Ames Toxicity | Absent for specific derivatives tested | Current time information in Edmonton, CA.rsc.org |

Note: Data is based on a computational study of seven derivatives.

Quantum Chemical Insights

Quantum chemical studies provide fundamental insights into the electronic structure and properties of molecules. While detailed studies focusing solely on this compound are limited, research on closely related compounds offers valuable information. For instance, the electronic levels of 2-amino-4-chloro-6-methylpyrimidine (B145687) have been investigated through its crystal spectrum. Such analyses help in understanding the molecular orbitals and electronic transitions that govern the compound's reactivity and spectroscopic behavior.

Furthermore, ab initio and Density Functional Theory (DFT) calculations have been performed on structurally similar molecules like 2-aminopyrimidine and 2-amino-4,6-dichloropyrimidine. These computational methods are used to determine optimized molecular geometries, charge distributions, and other electronic properties that are foundational to understanding the molecule's behavior.

Applications in Medicinal Chemistry and Biological Research

Development of Pharmaceutical Intermediates

2-Amino-4-chloropyrimidine serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds. nbinno.comchemicalbook.com The high reactivity of the 4-chloro position facilitates efficient derivatization through reactions like Suzuki coupling and nucleophilic substitutions. nbinno.com This reactivity is harnessed to build a variety of molecular frameworks.

For instance, it is a substrate for palladium-catalyzed cyanation using zinc(II) cyanide. fishersci.fichemicalbook.com It has been used as a starting material for the synthesis of a new series of pyrimidine (B1678525) compounds that act as glucagon-like peptide-1 receptor agonists. chemicalbook.com Furthermore, this compound is instrumental in preparing key intermediates for the synthesis of Imatinib, a well-known tyrosine kinase inhibitor used in cancer chemotherapy. chemicalbook.com It is also employed in the synthesis of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, which have demonstrated antiviral activity. chemicalbook.com

The versatility of this compound is further highlighted by its use in the synthesis of various substituted pyrimidines. For example, it can be reacted with different amines to create a library of pharmacologically active agents. rsc.org

Biological Activity Investigations

Derivatives of this compound have been extensively studied for a range of biological activities, leading to the discovery of potent new therapeutic candidates.

Anti-inflammatory Agents

Pyrimidine derivatives are known to exhibit significant anti-inflammatory effects. nih.govrsc.org Their mechanism of action is often associated with the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins (B1171923) like PGE2. nih.gov By suppressing the activity of COX-1 and COX-2, these compounds can reduce inflammation. nih.gov

Research has also shown that pyrimidine derivatives can inhibit other important inflammatory mediators, including nitric oxide (NO), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), tumor necrosis factor-α (TNF-α), leukotrienes, and various interleukins. nih.govrsc.org For example, a study on morpholinopyrimidine derivatives demonstrated their ability to reduce LPS-induced nitric oxide generation in RAW 264.7 macrophages, with some compounds showing non-cytotoxic effects at the tested concentrations. rsc.org

Antimicrobial and Antifungal Agents

The pyrimidine scaffold is a cornerstone in the development of novel antimicrobial and antifungal agents. nih.gov A study focusing on new 2-amino-4-chloropyridine (B16104) derivatives, a related class of compounds, showed that Schiff bases synthesized from 2-amino-4-chloropyridine and various aldehydes exhibited variable but in some cases, significant activity against several strains of bacteria and fungi. researchgate.netresearchgate.net

In another study, metal(II) complexes derived from a related compound, 4-Amino-2,6-dichloropyrimidine, were evaluated for their antibacterial effects. The results indicated that certain metal complexes had enhanced activity compared to the original ligand. Similarly, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has yielded compounds with notable antimicrobial efficacy. One such compound, 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile, showed significant antibacterial and antifungal activity, which was attributed to the presence of a chlorine atom on the phenyl ring. ajol.info

Anticancer Activity

This compound and its derivatives have emerged as promising candidates in the field of anticancer research. biosynth.com A study involving the microwave-assisted synthesis of seven unique pyrimidine derivatives showed that these compounds exhibited cytotoxic activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.govresearchgate.net

The most active compound from this series, which featured a bromophenyl piperazine (B1678402) moiety at the 4-position of the pyrimidine ring, displayed the highest anticancer activity against both cell lines. researchgate.net The study highlights the potential of modifying the this compound scaffold to develop potent anticancer agents. nih.govresearchgate.net Another related compound, aminobenzazolyl pyrimidine, has also shown significant anticancer potential against leukemia, renal, and prostate cancers. nih.gov

| Compound | Cell Line | EC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 6 (with bromophenyl piperazine) | HCT116 | 89.24 ± 1.36 | researchgate.net |

| Derivative 6 (with bromophenyl piperazine) | MCF7 | 89.37 ± 1.17 | researchgate.net |

| Derivative 1 (with 4-methyl piperazine) | HCT116 | 209.17 ± 1.23 | researchgate.net |

| Derivative 1 (with 4-methyl piperazine) | MCF7 | 221.91 ± 1.37 | researchgate.net |

| Doxorubicin (Positive Control) | HCT116 | 2 | researchgate.net |

| Doxorubicin (Positive Control) | MCF7 | 0.98 | researchgate.net |

Enzyme Inhibition Studies

The inhibition of β-glucuronidase is an active area of research due to the enzyme's association with various pathological conditions, including colon cancer and urinary tract infections. nih.govsemanticscholar.org A study on 2-aminopyrimidine (B69317) derivatives, synthesized from 2-amino-4,6-dichloropyrimidine (B145751), identified them as a new class of β-glucuronidase inhibitors. nih.govsemanticscholar.org

In this study, twenty-seven derivatives were synthesized and evaluated for their inhibitory activity. nih.gov One compound, in particular, showed outstanding activity with an IC₅₀ value of 2.8 ± 0.10 µM, which was significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 µM). nih.govnih.gov This finding underscores the potential for developing highly effective β-glucuronidase inhibitors based on the 2-aminopyrimidine scaffold. nih.govsemanticscholar.org

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Compound 24 | 2.8 ± 0.10 | nih.govnih.gov |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 | nih.govnih.gov |

Kinase Inhibitors

The this compound scaffold is a key feature in the development of various kinase inhibitors. A series of 2-amino-4-aryl-5-chloropyrimidines were identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1). nih.govresearchgate.net These enzymes are crucial targets in oncology, and the dual inhibition mechanism can simultaneously affect pro-angiogenic signaling and cell cycle progression. researchgate.net

Furthermore, derivatives of this scaffold have shown activity against other kinases. Phenylamino-pyrimidines represent a class of selective inhibitors for Protein Kinase C (PKC). researchgate.net For instance, the compound N-(3-Nitro-phenyl)-4-(3-pyridyl)-2-pyrimidinamine demonstrated preferential inhibition of PKC-α with an IC50 value of 0.79 μM. researchgate.net In the context of antimalarial research, a derivative known as IKK16 was found to be a potent dual inhibitor of the plasmodial kinases PfGSK3 and PfPK6, which are considered essential for the parasite's survival. acs.org The multitargeted inhibition by such compounds could be advantageous in reducing the likelihood of drug resistance. acs.org N-substituted pyrimidine derivatives have also been reported to have significant potential for inhibiting several other kinases. nih.gov

Table 1: Kinase Inhibition by 2-Aminopyrimidine Derivatives

| Compound Class | Target Kinase(s) | Reported Activity | Reference(s) |

| 2-Amino-4-aryl-5-chloropyrimidines | VEGFR-2, CDK1 | Potent inhibitors | nih.gov, researchgate.net |

| N-(3-Nitro-phenyl)-4-(3-pyridyl)-2-pyrimidinamine | PKC-α | IC50 = 0.79 μM | researchgate.net |

| IKK16 | PfGSK3, PfPK6 | Potent dual inhibitor | acs.org |

Antimalarial Activity

This compound serves as a crucial intermediate in the synthesis of compounds with antimalarial properties. It is used in the synthesis of meridianin A, a 3-pyrimidylindole-based marine natural product, through a Suzuki coupling reaction. malariaworld.org

Derivatives built upon the 2-aminopyrimidine core have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.gov A study focused on novel derivatives substituted with 4-amino benzoic acid (PABA) showed promising results against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of the parasite. nih.gov One of the most active compounds from this series, substituted with a 4-methyl piperazine moiety, exhibited an IC50 value of 5.26 µg/ml against the 3D7 strain and 4.71 µg/ml against the Dd2 strain. nih.gov Another series of 2-aminopyrimidine-based 4-aminoquinolines also showed potent anti-plasmodial effects, with one compound displaying an exceptionally low IC50 value of 3.6 nM against a chloroquine-resistant (K1) strain. nih.gov The mechanism for some 2,4-diaminopyrimidine-based drugs involves the inhibition of the P. falciparum Dihydrofolate reductase (PfDHFR) enzyme, which is essential for DNA biosynthesis in the parasite. nih.gov

Table 2: Antimalarial Activity of 2-Aminopyrimidine Derivatives against P. falciparum

| Derivative Class | Strain(s) | Most Potent IC50 | Reference |

| PABA-substituted pyrimidine (4-methyl piperazine moiety) | 3D7 (CQ-sensitive) | 5.26 µg/ml | nih.gov |

| PABA-substituted pyrimidine (4-methyl piperazine moiety) | Dd2 (CQ-resistant) | 4.71 µg/ml | nih.gov |

| 2-Aminopyrimidine based 4-aminoquinoline | K1 (CQ-resistant) | 3.6 nM | nih.gov |

Antidiabetic Activity